Head-to-Head PRMT1 Inhibitory Potency Comparison: AMI-1 vs. AMI-5, AMI-6, and Cmp5
In a standardized comparative panel using human PRMT1, AMI-1 exhibited an IC50 of 8.8 μM, positioning it as moderately potent relative to its direct structural analogs. AMI-5 demonstrated ~6.3-fold higher potency (IC50 = 1.4 μM), AMI-6 showed ~1.7-fold higher potency (IC50 = 5.1 μM), while Cmp5 was substantially less potent (IC50 = 55 μM) [1]. This quantitative ranking establishes AMI-1 as the least potent among the AMI-series analogs but more potent than Cmp5, informing selection when intermediate potency with broader subtype coverage is desired.
| Evidence Dimension | Inhibitory potency against human PRMT1 |
|---|---|
| Target Compound Data | IC50 = 8.8 μM |
| Comparator Or Baseline | AMI-5: IC50 = 1.4 μM; AMI-6: IC50 = 5.1 μM; Cmp5: IC50 = 55 μM |
| Quantified Difference | AMI-5 is 6.3-fold more potent; AMI-6 is 1.7-fold more potent; AMI-1 is 6.25-fold more potent than Cmp5 |
| Conditions | In vitro enzymatic assay with recombinant human PRMT1; IC50 values derived from identical assay conditions per J Cancer Prev. 2015 |
Why This Matters
Procurement decisions require exact potency benchmarks to ensure appropriate inhibitor concentration ranges in experimental designs; AMI-1's moderate potency is advantageous when partial PRMT1 inhibition is mechanistically informative.
- [1] J Cancer Prev. 2015;20(2):113-120. Table: Lysine- and arginine-HMTase inhibitors. View Source
